molecular formula C11H15N3O2S3 B2781775 Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine CAS No. 1396861-99-6

Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine

Cat. No.: B2781775
CAS No.: 1396861-99-6
M. Wt: 317.44
InChI Key: MTURLGWABFJVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a thiophen-2-yl group and at position 4 with a methyl group. The sulfamoyl moiety (-SO₂NMe₂) is attached to the thiazole’s position 5 via a methylene linker. This structural configuration confers unique electronic and steric properties, making it a candidate for exploration in medicinal and materials chemistry.

Properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S3/c1-8-10(7-12-19(15,16)14(2)3)18-11(13-8)9-5-4-6-17-9/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTURLGWABFJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine involves multiple steps, typically starting with the preparation of the thiazole and thiophene rings. The reaction conditions often include the use of dimethylsulfamoyl chloride and other reagents under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atoms in the thiazole and thiophene rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Synthesis Yield (if reported) Biological Activity/Notes Reference ID
Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine C₁₂H₁₅N₃O₂S₃ Thiophen-2-yl, methyl (C4), dimethyl sulfamoyl (C5) Not reported N/A (hypothetical based on structural analogs) N/A
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine C₂₆H₂₈N₆O₃S₂ Morpholinosulfonyl, phenyl (C4), pyrimidine-amino 38% Anticancer (reported for similar thiazoles)
5-{[(Thiophen-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine C₇H₈N₃S₃ Thiophen-2-ylmethyl sulfanyl Not reported Antimicrobial (analogous thiadiazoles)
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine C₁₈H₁₈N₄S₂ 3,5-Dimethylphenyl, methylsulfanyl benzylidene Crystallized from acetone Planar structure with intramolecular H-bonding
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine C₂₀H₂₂ClN₃O₅S₃ Dual sulfonyl groups (4-chloro and 4-methylphenyl), methoxypropyl amine Not reported Potential enzyme inhibition (sulfonamide class)

Key Observations :

  • Substituent Diversity: The target compound’s dimethyl sulfamoyl group distinguishes it from analogs with morpholinosulfonyl () or simple sulfanyl groups (). Sulfamoyl derivatives often exhibit enhanced metabolic stability compared to sulfonamides .
  • Thiophene vs.
  • Synthetic Complexity: reports a 38% yield for a morpholinosulfonyl-containing thiazole, suggesting that bulky substituents may reduce efficiency compared to simpler analogs like the target compound.

Physicochemical Properties

  • Planarity and Conformation : Compounds like (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit near-planar structures due to intramolecular hydrogen bonding, which may enhance crystallinity and stacking interactions . In contrast, the target compound’s methylene-linked sulfamoyl group likely introduces conformational flexibility.
  • Melting Points : Thiazole derivatives with sulfonamide groups (e.g., , mp 98–99°C) generally have higher melting points than sulfanyl analogs (e.g., ), reflecting stronger intermolecular forces .

Biological Activity

Dimethyl({[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}sulfamoyl)amine, with the CAS number 1396861-99-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N3O2S3C_{11}H_{15}N_{3}O_{2}S_{3}, with a molecular weight of 317.5 g/mol. The structural characteristics include a thiazole ring and a thiophene moiety, which are known for their biological significance in various therapeutic areas.

PropertyValue
CAS Number1396861-99-6
Molecular FormulaC₁₁H₁₅N₃O₂S₃
Molecular Weight317.5 g/mol

Antimicrobial Properties

Research indicates that compounds with thiazole and thiophene functionalities exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties in vitro. Studies have demonstrated that similar thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, targeting specific pathways involved in disease progression.
  • DNA Interaction : Some studies suggest that these compounds can form adducts with DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

  • Antibacterial Activity : A study published in MDPI highlighted the efficacy of thiazole derivatives against MRSA, demonstrating minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics like vancomycin .
  • Anticancer Effects : Research conducted on similar sulfamoyl amines showed promising results in inhibiting tumor growth in xenograft models, suggesting that the incorporation of thiazole rings enhances anticancer activity through targeted delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.